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Compound of Interest

Compound Name: 3-Cyclohexene-1-carbothioamide

CAS No.: 64011-70-7

Cat. No.: B13575202

Get Quote

Executive Summary
3-Cyclohexene-1-carbothioamide represents a specialized pharmacophore in medicinal

chemistry, combining the steric and electronic properties of a cyclohexene ring with the reactive

versatility of a primary thioamide. While often utilized as a synthetic intermediate for thiazole-

based heterocycles, this compound possesses intrinsic biological potential as a bioisostere of

amide-based drugs and as a prodrug scaffold for antitubercular therapies.[1][2]

This guide dissects the compound’s utility in three domains:

Antimycobacterial Activity: Functioning as an analogue to Ethionamide/Prothionamide.

Gasotransmitter Modulation: Acting as a slow-releasing hydrogen sulfide (H₂S) donor.[2]

Synthetic Versatility: Serving as a "privileged structure" precursor for Hantzsch thiazole

synthesis.

Chemical Architecture & Physicochemical Profile[3]
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Structural Analysis
The molecule consists of a cyclohexene ring attached to a carbothioamide group (–CSNH₂).

This structure offers distinct advantages over aromatic analogues (e.g., thiobenzamide):

Lipophilicity (LogP): The cyclohexene ring increases lipophilicity compared to saturated

cyclohexane, facilitating membrane permeability while maintaining metabolic handles (the

alkene double bond).

Electronic Profile: The alkene provides a site for potential metabolic epoxidation or addition

reactions, distinct from the inertness of a phenyl ring.

Tautomerism: The thioamide exists in equilibrium between the thione (dominant in

solid/neutral state) and thiol (reactive) forms. This tautomerism is critical for its metal-

chelating abilities and interaction with cysteine proteases.

Predicted Properties
Property Value (Predicted) Relevance

Molecular Weight ~141.23 g/mol
Fragment-based drug design

(FBDD) compliant.

LogP ~1.2 - 1.5
Optimal for oral bioavailability

and cell penetration.

H-Bond Donors 2
Interaction with receptor

pockets (e.g., InhA).

H-Bond Acceptors 1 (Sulfur)

Weak acceptor; Sulfur is a

"soft" donor for metal

coordination.

Rotatable Bonds 1
Low entropic penalty upon

binding.

Primary Biological Potential: Antitubercular
Activity[1][2][4][5][6][7][8][9]
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The most significant potential biological activity of 3-Cyclohexene-1-carbothioamide lies in its

structural homology to second-line anti-tuberculosis drugs like Ethionamide (ETH) and

Prothionamide (PTH).

Mechanism of Action: The EthA Activation Pathway
Thioamides are prodrugs. They are biologically inert until activated by the mycobacterial

monooxygenase EthA (Rv3854c).

S-Oxidation: EthA oxidizes the thioamide sulfur to a sulfenic acid intermediate.

Acylation: The reactive intermediate acylates the NAD+ cofactor.

Inhibition: The resulting NAD-adduct acts as a competitive inhibitor of InhA (enoyl-ACP

reductase), a key enzyme in the synthesis of mycolic acids (cell wall components).

Hypothesis: 3-Cyclohexene-1-carbothioamide can serve as a substrate for EthA, leading to

the formation of a cyclohexenyl-NAD adduct that inhibits InhA. The cyclohexene ring may offer

a different resistance profile compared to the pyridine ring of ETH.

Visualization: Activation & Inhibition Pathway
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Figure 1: Proposed mechanism of action for 3-Cyclohexene-1-carbothioamide as an

antitubercular prodrug, mimicking the Ethionamide pathway.

Secondary Biological Activities
H₂S Donation (Gasotransmitter Modulation)
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Hydrogen sulfide (H₂S) is a signaling molecule involved in vasodilation, anti-inflammation, and

cytoprotection.[2] Thioamides can hydrolyze or be enzymatically processed to release H₂S.

Potential: 3-Cyclohexene-1-carbothioamide can act as a slow-releasing H₂S donor.[1]

Unlike sulfide salts (fast release, potential toxicity), thioamides release H₂S in a controlled

manner, potentially useful in treating cardiovascular ischemia or NSAID-induced gastric

damage.

Bioisosterism in Drug Design
The thioamide group is a classic bioisostere for the amide bond.[1][2][3] Replacing an amide

oxygen with sulfur results in:

Increased Lipophilicity: Improving blood-brain barrier (BBB) penetration.

Altered Hydrogen Bonding: The NH is a stronger acid (better donor), while the S is a weaker

acceptor than O. This can alter potency against targets like proteases.

Proteolytic Stability: Thioamides are generally resistant to peptidases that cleave amide

bonds, extending the half-life of peptide-based drugs.

Experimental Protocols
Synthesis of 3-Cyclohexene-1-carbothioamide
To ensure high purity for biological assays, the compound is best synthesized from its amide

precursor.

Reagents: 3-Cyclohexene-1-carboxamide, Lawesson's Reagent, THF (anhydrous). Protocol:

Dissolve 3-Cyclohexene-1-carboxamide (1.0 eq) in anhydrous THF under nitrogen

atmosphere.

Add Lawesson's Reagent (0.6 eq) slowly to the solution.

Reflux the mixture for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc).

Workup: Cool to room temperature. Evaporate solvent. Dissolve residue in DCM and wash

with 10% NaHCO₃ to remove acidic byproducts.
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Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Recrystallize from ethanol if necessary.

Validation: Confirm structure via ¹H-NMR (look for broad NH₂ signals at >9 ppm) and IR

(C=S stretch at ~1100–1200 cm⁻¹).

Antitubercular Screening (MABA Assay)
Self-validating protocol for determining Minimum Inhibitory Concentration (MIC).

Materials:M. tuberculosis H37Rv strain, Alamar Blue reagent, 7H9 broth. Protocol:

Inoculum Prep: Adjust M. tb culture to 0.5 McFarland turbidity, dilute 1:100.

Plate Setup: Use 96-well plates. Add 100 µL 7H9 broth to all wells.

Compound Addition: Add 3-Cyclohexene-1-carbothioamide (dissolved in DMSO) to column

2. Perform serial 2-fold dilutions across the plate.

Controls: Include Isoniazid (positive control) and DMSO-only (negative control).

Incubation: Incubate at 37°C for 7 days.

Readout: Add 20 µL Alamar Blue and 12 µL Tween 80. Incubate 24h.

Blue: No growth (Inhibition).

Pink: Growth (Reduction of Resazurin).

Calculation: MIC is the lowest concentration preventing the color change to pink.

H₂S Release Assay (Methylene Blue Method)
Protocol:

Incubate compound (100 µM) in phosphate buffer (pH 7.4) with and without cysteine (1 mM)

as a trigger.

At time points (0, 30, 60 min), take aliquots.
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Add Zn(OAc)₂ to trap H₂S as ZnS.

Add N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ in HCl.

Incubate 20 min. Measure absorbance at 670 nm (Methylene Blue formation).

Quantify against a NaHS standard curve.

Synthetic Application: The "Hidden" Bioactivity
While the thioamide itself has activity, its primary value in high-throughput screening libraries is

often as a precursor for thiazoles via the Hantzsch Thiazole Synthesis.

Workflow: 3-Cyclohexene-1-carbothioamide +

-Haloketone

2-(3-Cyclohexenyl)thiazole derivatives.

These resulting thiazoles are privileged scaffolds for:

Anticancer agents: Inhibitors of EGFR or tubulin polymerization.

Anti-inflammatory agents: COX-2 inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b13575202/docs?utm_src=pdf-body#technical-guide-biological-potential-application-of-3-cyclohexene-1-carbothioamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13575202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Cyclohexene-1-
carbothioamide

Hantzsch Synthesis
(Reflux/EtOH)

alpha-Haloketone
(R-COCH2-Br)

2-(3-Cyclohexenyl)
thiazole Scaffold

Anticancer
(Tubulin Inhibition)

Anti-inflammatory
(COX Inhibition)

Click to download full resolution via product page

Figure 2: Synthetic workflow transforming the thioamide into bioactive thiazole libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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